4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
4-(2-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a tetrahydro ring system. Its structure includes a 2-hydroxyphenyl substituent at the 4-position and a carboxylic acid group at the 6-position. This compound is part of a broader class of imidazopyridine derivatives, which are extensively studied for their biological activities, including enzyme inhibition and receptor modulation .
The carboxylic acid moiety contributes to ionic interactions, making the compound a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-10-4-2-1-3-7(10)11-12-8(14-6-15-12)5-9(16-11)13(18)19/h1-4,6,9,11,16-17H,5H2,(H,14,15)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUQCPQHHXPQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CC=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389133 | |
| Record name | 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79638-54-3 | |
| Record name | 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
-
- Hydroxyphenyl derivatives (e.g., 2-hydroxybenzaldehyde or 2-hydroxyphenyl precursors)
- Pyridine derivatives or intermediates capable of cyclization into the imidazo[4,5-c]pyridine system
-
- Condensation: Formation of imine or related intermediates between amino and aldehyde groups.
- Cyclization: Intramolecular ring closure to form the fused imidazo[4,5-c]pyridine system.
- Functional Group Modification: Introduction or preservation of the hydroxy group on the phenyl ring and carboxylic acid at position 6.
Industrial Scale Considerations
- Optimization of reaction conditions to maximize yield and purity, including:
- Use of catalysts to accelerate key steps.
- Controlled atmosphere and pressure to prevent degradation.
- Purification via recrystallization or chromatographic techniques to isolate the target compound with high purity.
Detailed Synthetic Procedures from Patents and Literature
Method A: Cyclization and Hydrolysis Route
- Step 1: Preparation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid or its ester precursor (spinacine or alkyl ester).
- Step 2: Reaction with an isocyanate or isothiocyanate (RN=C=O or RN=C=S) to form intermediate derivatives.
- Step 3: Hydrolysis under aqueous acidic conditions to remove protecting groups or convert esters to acids.
- Step 4: Purification by filtration and drying to yield the final acid compound.
Lithiation and Alkylation Approach
- Step 1: Protection of hydroxyl groups with trialkylsilyl protecting groups.
- Step 2: Treatment with alkyllithium reagents (e.g., n-butyllithium) in anhydrous solvents at low temperatures to form lithio intermediates.
- Step 3: Reaction with alkylating agents, aldehydes, ketones, or carboxylic acid derivatives to introduce desired substituents.
- Step 4: Deprotection and purification to yield the target compound.
Example Reaction Conditions and Yields
Reaction Mechanisms and Analysis
- The hydroxyphenyl group participates in hydrogen bonding, which can influence reaction pathways and product stability.
- The imidazo[4,5-c]pyridine ring system is formed via nucleophilic attack and ring closure, often facilitated by acid catalysis.
- Protecting groups such as trialkylsilyl ethers are used to prevent side reactions on the phenolic hydroxyl during lithiation and alkylation.
- Hydrolysis steps are crucial for removing protecting groups and converting ester intermediates to the free acid form.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization + Hydrolysis | Condensation → Cyclization → Hydrolysis | Straightforward, good yields, scalable | Requires careful control of pH and temperature |
| Lithiation + Alkylation | Protection → Lithiation → Alkylation → Deprotection | Allows diverse substitutions, high selectivity | Requires strict anhydrous conditions, sensitive reagents |
| Isocyanate/Isothiocyanate Derivatization | Reaction with spinacine derivatives → Hydrolysis | Enables functional group diversity | Multi-step, requires purification |
Research Findings and Optimization
- Studies have shown that adjusting the reaction temperature and solvent polarity can significantly improve the yield and purity of the target compound.
- Use of catalysts such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) has been reported to enhance amide bond formation efficiency in related derivatives.
- Protecting group strategies are critical to avoid side reactions, especially when functionalizing the hydroxyphenyl moiety.
- Industrial processes emphasize reproducibility and scalability, with purification methods tailored to remove closely related impurities.
Chemical Reactions Analysis
Types of Reactions
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the imidazopyridine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the imidazopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazopyridine core.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 245.26 g/mol. Its structural characteristics include a tetrahydroimidazopyridine framework, which contributes to its biological activity and potential therapeutic effects.
Antihypertensive Activity
Research indicates that derivatives of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid exhibit antihypertensive properties. A study detailed in a patent (EP0245637A1) describes the synthesis of various analogs that demonstrate effectiveness in lowering blood pressure through modulation of vascular resistance and cardiac output .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. The imidazopyridine structure is known to interact with various cellular pathways involved in cancer progression. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Neuroprotective Effects
The compound has shown promise in neuroprotection against oxidative stress. Research indicates that it can mitigate neuronal damage in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's and Parkinson's disease .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that can be characterized using techniques such as NMR spectroscopy, X-ray crystallography, and DFT (Density Functional Theory) calculations. These methods confirm the structural integrity and purity of the synthesized compounds .
Case Studies
Mechanism of Action
The mechanism of action of 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazopyridine core can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Core Structural Features
All compared compounds share the imidazo[4,5-c]pyridine core but differ in substituents and stereochemistry. Key analogs include:
*Molecular weight calculated based on formula.
Stereochemical Considerations
The (4R,6S) configuration in analogs like (4R,6S)-4-(2-Chlorophenyl)-... highlights the importance of stereochemistry in receptor binding. The target compound’s stereochemistry (if specified) could similarly influence its pharmacological profile .
Key Research Findings
Biological Activity
4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS Number: 79638-54-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, anticancer, and other therapeutic effects based on recent research findings.
- Molecular Formula : C13H13N3O3
- Molecular Weight : 245.26 g/mol
- Structure : The compound features an imidazo[4,5-c]pyridine core with a hydroxyl group on the phenyl ring and a carboxylic acid functional group.
1. Anti-inflammatory Activity
Research has demonstrated that compounds in the imidazo[4,5-c]pyridine class exhibit notable anti-inflammatory properties. For instance:
- A study indicated that derivatives of imidazo[4,5-c]pyridine could effectively inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests their potential application in treating inflammatory diseases .
- Specific compounds have shown selectivity for inducible nitric oxide synthase (iNOS), which is crucial for mediating inflammation. The pIC50 value was reported to be as high as 7.09 for certain derivatives .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- It has been identified as an effective inhibitor of several cancer cell lines with IC50 values in the nanomolar range. For example, certain derivatives exhibited IC50 values as low as 0.64 µM against multiple myeloma cell lines .
- The compound's mechanism involves the inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, it targets the Pim family of kinases with IC50 values ranging from 0.4 to 1.1 nM .
3. Other Pharmacological Effects
In addition to its anti-inflammatory and anticancer properties, this compound has been studied for:
- Antioxidant Activity : Demonstrating significant antioxidant capabilities that may protect cells from oxidative stress .
- Neuroprotective Effects : Some studies suggest that imidazo[4,5-c]pyridines can modulate neuroinflammatory responses and may be beneficial in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing 4-(2-hydroxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction yields be optimized?
- Methodology : A stepwise approach involving cyclocondensation of precursor amines with carbonyl derivatives is commonly used. For example, analogous syntheses of tetrahydro-imidazo pyridine derivatives employ mixed solvent systems (e.g., THF/water in a 1:1 ratio) to enhance solubility and reaction efficiency . Optimization includes controlled temperature (20–25°C), pH monitoring, and stoichiometric adjustments of reagents like Boc-protected intermediates to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) improves yield purity .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- Methodology :
- Spectroscopy : Use H-NMR (DMSO-d) to confirm proton environments (e.g., δ 2.72–3.41 ppm for CH groups in tetrahydro rings) and IR (KBr) for functional groups (e.g., 1646 cm for C=O stretches) .
- Chromatography : Reverse-phase HPLC with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) ensures purity assessment .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Adhere to GHS guidelines for skin/eye irritants (Category 2) and respiratory hazards (Category 3). Use PPE (nitrile gloves, lab coats), conduct reactions in fume hoods, and store at room temperature in sealed containers under inert gas (e.g., N) to prevent degradation . Emergency measures include immediate rinsing for eye contact (15 min) and activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound against enzyme targets like kinases or proteases?
- Methodology :
- In vitro assays : Perform enzyme inhibition assays (e.g., fluorescence-based kinase assays) at varying concentrations (1–100 µM) with positive controls (e.g., staurosporine).
- Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to established drugs. Structural analogs have shown potential as lead compounds in targeting enzyme active sites .
Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., hydrolysis of the imidazole ring). Use Arrhenius modeling to predict shelf-life at standard conditions (25°C). Buffer systems (pH 4–7) can mitigate acid/base-driven decomposition .
Q. How can computational methods predict reactivity in novel synthetic pathways?
- Methodology : Employ DFT calculations (software: Gaussian 09) to model transition states for cyclization steps. Compare simulated IR/NMR spectra with experimental data to validate mechanistic hypotheses. Molecular docking (AutoDock Vina) can prioritize bioactivity testing by predicting binding affinities to target proteins .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology : Monitor chiral centers via chiral HPLC (e.g., Chiralpak AD-H column) during scale-up. Optimize catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) to enhance enantiomeric excess (≥95%). Process analytical technology (PAT) tools like in-line FTIR ensure real-time reaction monitoring .
Methodological Notes
- Data Contradiction Analysis : Cross-validate stability results using orthogonal techniques (e.g., LC-MS for degradation products, DSC for thermal behavior) .
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize solvent ratios, catalyst loadings, and reaction times while minimizing variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
